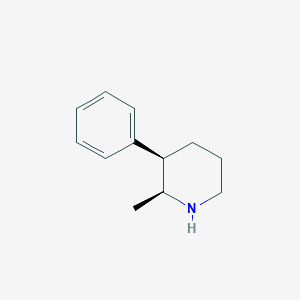

(2S,3R)-2-Methyl-3-phenylpiperidine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

850704-86-8 |

|---|---|

Molecular Formula |

C12H17N |

Molecular Weight |

175.27 g/mol |

IUPAC Name |

(2S,3R)-2-methyl-3-phenylpiperidine |

InChI |

InChI=1S/C12H17N/c1-10-12(8-5-9-13-10)11-6-3-2-4-7-11/h2-4,6-7,10,12-13H,5,8-9H2,1H3/t10-,12-/m0/s1 |

InChI Key |

KSUHZKBRVSSLDY-JQWIXIFHSA-N |

Isomeric SMILES |

C[C@H]1[C@H](CCCN1)C2=CC=CC=C2 |

Canonical SMILES |

CC1C(CCCN1)C2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2s,3r 2 Methyl 3 Phenylpiperidine and Enantioenriched Piperidine Derivatives

Asymmetric Catalysis Approaches for Piperidine (B6355638) Core Construction

Asymmetric catalysis offers an efficient and atom-economical approach to introduce chirality in the synthesis of piperidine derivatives. Various transition metal catalysts and organocatalysts have been effectively employed to construct the piperidine ring with high levels of stereocontrol.

Rhodium-Catalyzed Asymmetric Reductive Heck Reactions and Carbometalation

Rhodium-catalyzed reactions have emerged as a powerful tool for the enantioselective synthesis of substituted piperidines. A notable strategy involves the asymmetric reductive Heck reaction and carbometalation of dihydropyridines. snnu.edu.cnacs.org This approach provides access to a wide array of enantioenriched 3-substituted piperidines. snnu.edu.cn The key step is a rhodium-catalyzed asymmetric carbometalation of a dihydropyridine (B1217469), which furnishes 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. snnu.edu.cnacs.org This method demonstrates broad functional group tolerance and has been applied to the formal synthesis of clinically relevant compounds like Preclamol and Niraparib. snnu.edu.cnacs.org

The process typically involves a three-step sequence: partial reduction of pyridine (B92270), rhodium-catalyzed asymmetric carbometalation, and a final reduction to yield the piperidine product. snnu.edu.cn The success of this methodology hinges on the selective functionalization at the 3-position, a challenge not easily addressed by direct nucleophilic addition to pyridinium (B92312) salts which favors the 2-, 4-, or 6-positions. snnu.edu.cn

| Substrate | Boronic Acid | Catalyst System | Yield (%) | Enantiomeric Excess (ee) / Enantiomeric Ratio (er) |

| Phenyl pyridine-1(2H)-carboxylate | Phenylboronic acid | Rh catalyst | High | Excellent |

| Phenyl pyridine-1(2H)-carboxylate | Vinylboronic acid | Rh catalyst | High | Excellent |

| Phenyl pyridine-1(2H)-carboxylate | Heteroarylboronic acid | Rh catalyst | High | Excellent |

Iridium-Catalyzed Enantioselective Hydrogenation of Pyridinium Salts

The iridium-catalyzed asymmetric hydrogenation of pyridinium salts represents a highly efficient and practical method for synthesizing enantioenriched α-aryl and α-heteroaryl piperidines. acs.orgnih.gov This key transformation utilizes an iridium catalyst, often with a P,N ligand such as MeO-BoQPhos, to achieve high levels of enantioselectivity (up to 99.3:0.7 er) for a variety of 2-(hetero)arylpyridinium salts. acs.org The resulting piperidines can be readily deprotected and further functionalized, providing a concise route to complex chiral piperidine-containing molecules. acs.org

A significant advantage of this method is its chemoselectivity, as the pyridine group is reduced without affecting other sensitive functional groups like halides. acs.org The reaction conditions are also applicable to pyridinium salts substituted with both electron-deficient and electron-rich aryl groups. acs.org Mechanistic studies, including DFT calculations, suggest an outer-sphere dissociative mechanism for the pyridinium reduction, where the initial protonation of the final enamine intermediate is the stereochemistry-determining step. acs.orgnih.gov

| Substrate | Catalyst System | Yield (%) | Enantiomeric Ratio (er) |

| α-Heteroaryl-N-benzylpyridinium salts | Iridium with MeO-BoQPhos ligand | High | up to 99.3:0.7 |

| α-(2,5-Disubstituted fluorophenyl)pyridinium salt | Iridium with MeO-BoQPhos ligand | 86 | 94.7:5.3 |

| α-(Trifluorophenyl)-derived pyridinium salt | Iridium with MeO-BoQPhos ligand | 88 | 93.5:6.5 |

| α-(2,4-dimethylphenyl)pyridinium salt | Iridium with MeO-BoQPhos ligand | 88 | 97.7:2.3 |

Rhodium(I)-Catalyzed [2+2+2] Cycloaddition Strategies

The rhodium(I)-catalyzed [2+2+2] cycloaddition has been developed as an enantioselective method for constructing polysubstituted piperidines. nih.govnih.gov This strategy involves the reaction of an alkyne, an alkene, and an isocyanate, brought together through a cleavable tether, to form the piperidine scaffold in a catalytic and asymmetric fashion. nih.gov This approach allows for the union of three components with concomitant control of stereochemistry. nih.gov

The reaction proceeds with a variety of alkyne substrates, affording good yields and high enantioselectivity. nih.govnih.gov Following the cycloaddition, a subsequent diastereoselective hydrogenation of the resulting vinylogous amide (with diastereoselectivities often greater than 19:1) and cleavage of the tether provides access to N-methylpiperidine products with functional group handles for further elaboration. nih.govnih.gov This methodology extends the utility of rhodium-catalyzed cycloadditions from the synthesis of bicyclic systems like indolizidines and quinolizidines to valuable monocyclic nitrogen heterocycles. nih.gov

| Reactant 1 (Alkyne) | Reactant 2 (Oxygen-linked alkenyl isocyanate) | Catalyst System | Yield | Enantioselectivity |

| Various alkynes | Cleavable tethered alkenyl isocyanate | Rhodium(I) catalyst | Good | High |

Chiral Phosphine-Catalyzed Annulation Reactions

Chiral phosphines have been utilized as effective nucleophilic catalysts in annulation reactions to synthesize piperidine derivatives. A notable example is the highly enantioselective [4+2] annulation of imines with allenes, a variant of the Kwon annulation. nih.gov This method provides a catalytic asymmetric route to piperidine derivatives. nih.gov

More recently, phosphine-catalyzed (4+2) annulation of δ-sulfonamido-substituted enones with 1,1-dicyanoalkenes has been reported. acs.orgnih.gov In this process, the δ-sulfonamido-substituted enones act as four-membered synthons that react with 1,1-dicyanoalkenes under mild conditions. acs.orgnih.gov This reaction produces piperidine derivatives in moderate to excellent yields with good to excellent diastereoselectivities. acs.org

| Synthon 1 | Synthon 2 | Catalyst | Product | Yield | Diastereoselectivity |

| Imines | Allenes | Chiral Phosphine | Piperidine derivatives | Not specified | High enantioselectivity |

| δ-Sulfonamido-substituted enones | 1,1-Dicyanoalkenes | Phosphine | Piperidine derivatives | Moderate to Excellent | Good to Excellent |

Organocatalytic Cascades for Piperidine Ring Formation

Organocatalysis provides a metal-free alternative for the asymmetric synthesis of piperidines. One approach involves a domino Michael addition/aminalization process catalyzed by an O-TMS protected diphenylprolinol. nih.govacs.org This reaction between aldehydes and trisubstituted nitroolefins allows for the formation of four contiguous stereocenters in the piperidine ring in a single step with excellent enantioselectivity. nih.govacs.org

Another innovative strategy combines biocatalysis and organocatalysis in a hybrid cascade. nih.gov This process utilizes a transaminase to generate a key reactive intermediate for a complexity-building Mannich reaction, leading to the synthesis of 2-substituted piperidines. nih.gov

| Catalyst | Reactant 1 | Reactant 2 | Key Transformation | Stereoselectivity |

| O-TMS protected diphenylprolinol | Aldehydes | Trisubstituted nitroolefins | Domino Michael addition/aminalization | Excellent enantioselectivity |

| Transaminase / Organocatalyst | Not specified | Not specified | Mannich reaction | Not specified |

Chiral Auxiliary-Mediated Stereoselective Syntheses

The use of chiral auxiliaries is a well-established strategy for controlling stereochemistry in the synthesis of piperidine derivatives. Carbohydrate-based auxiliaries, in particular, have proven to be effective due to their inherent chirality and functional groups.

O-derivatized amino sugars, such as 2,3,4-tri-O-pivaloyl-α-D-arabinopyranosylamine, have been successfully employed as chiral auxiliaries in the enantioselective synthesis of piperidine alkaloids. researchgate.net This approach leverages the steric and stereoelectronic properties of the carbohydrate to achieve diastereofacial differentiation in nucleophilic additions to the corresponding N-functionalized aldimines. researchgate.net

A domino Mannich–Michael reaction of Danishefsky's diene with O-pivaloylated arabinosylaldimines yields N-arabinosyl dehydropiperidinones with high diastereoselectivity. researchgate.net These intermediates can be further elaborated through conjugate cuprate (B13416276) addition to give 2,6-cis-substituted piperidinones or via enolate alkylation to afford 2,3-trans-substituted dehydropiperidinones. researchgate.net The absolute configuration of the products has been confirmed through NMR, X-ray analysis, and the synthesis of known alkaloids like (+)-coniine and (+)-dihydropinidine. researchgate.net

| Chiral Auxiliary | Key Reaction | Intermediate | Final Product Stereochemistry |

| D-arabinopyranosylamine | Domino Mannich–Michael reaction | N-arabinosyl dehydropiperidinones | High diastereoselectivity |

| D-arabinopyranosylamine | Conjugate cuprate addition | 2,6-cis-substituted piperidinones | Controlled by auxiliary |

| D-arabinopyranosylamine | Enolate alkylation | 2,3-trans-substituted dehydropiperidinones | Controlled by auxiliary |

Employment of Carbohydrate Auxiliaries in Domino Mannich–Michael Reactions

The Mannich reaction is a powerful tool for the formation of carbon-carbon bonds and the introduction of nitrogen-containing functionalities. nih.gov When coupled with a subsequent Michael addition in a domino or cascade sequence, it provides an efficient route to piperidine rings. The use of chiral auxiliaries derived from carbohydrates offers an effective strategy for controlling the stereochemical outcome of these reactions. ntu.edu.sg

In a notable application, a chiral auxiliary derived from galactose was employed to achieve high diastereoselectivity in the reaction of an imine with a silyl (B83357) enol ether. ntu.edu.sg The resulting Mannich adduct, upon acidic treatment, undergoes a tandem aza-Michael addition-elimination to furnish an unsaturated piperidinone. Subsequent functional group manipulations and removal of the chiral auxiliary yield the desired piperidine alkaloid. ntu.edu.sg This approach leverages the readily available and stereochemically rich nature of carbohydrates to guide the formation of multiple stereocenters in the piperidine ring.

Recent research has also demonstrated the utility of Mannich reactions of carbohydrate derivatives with ketones to produce polyoxy-functionalized piperidines. nih.gov By carefully selecting reaction conditions, the formation of piperidine derivatives can be favored over competing tetrahydrofuran (B95107) products. Ketone nucleophiles, generated as enamines or enolates, react with iminium ions derived from sugars to construct the piperidine core. Products derived from allyl ketones can be further elaborated into bicyclic piperidine structures. nih.gov

| Auxiliary | Reactants | Product | Diastereoselectivity | Reference |

| Galactose-derived | Imine, Silyl enol ether | Unsaturated piperidinone | High | ntu.edu.sg |

| Carbohydrate-derived | Ketone, Sugar-derived iminium ion | Polyoxy-functionalized piperidine | Condition-dependent | nih.gov |

Chiral Pool Strategies Utilizing Amino Acid Precursors

The chiral pool, comprising readily available, enantiopure natural products, serves as a valuable source of starting materials for asymmetric synthesis. nih.govnumberanalytics.com Amino acids, with their inherent stereochemistry, are particularly attractive precursors for the synthesis of enantioenriched piperidines. nih.gov

One common strategy involves the use of proline and its derivatives. For instance, (S)-prolinol, obtained by the reduction of proline, is a versatile starting material for the synthesis of various drugs. nih.gov The synthesis of complex piperidine-containing natural products often relies on the stereochemical information embedded in amino acid precursors to guide the formation of new stereocenters.

Chemoenzymatic approaches have further expanded the utility of the chiral pool. nih.gov By employing enzymes such as hydroxylases, noncanonical amino acids can be generated, providing novel building blocks for synthesis. For example, the enzymatic hydroxylation of lysine (B10760008) can introduce a new stereocenter, which can then be used to construct complex peptide natural products containing piperidine-like structures. nih.gov This synergy between traditional organic synthesis and biocatalysis offers efficient and highly selective routes to complex chiral molecules. nih.gov

| Precursor | Key Transformation | Target Molecule | Reference |

| Proline | Reduction to prolinol | Various drugs | nih.gov |

| Lysine | Enzymatic hydroxylation | Cepafungin I | nih.gov |

Ring Manipulation and Rearrangement Strategies

Alternative to constructing the piperidine ring from acyclic precursors, strategies involving the manipulation and rearrangement of existing ring systems offer unique and powerful approaches.

Ring-Closing Metathesis (RCM) in Piperidine Synthesis

Ring-closing metathesis (RCM) has emerged as a robust and versatile method for the synthesis of a wide range of cyclic compounds, including piperidines. acs.orgorganic-chemistry.org This reaction, typically catalyzed by ruthenium complexes, involves the intramolecular coupling of two alkene functionalities to form a cyclic olefin. organic-chemistry.org The driving force for the reaction is often the removal of a volatile byproduct, such as ethene. organic-chemistry.org

RCM has been successfully applied to the synthesis of various piperidine alkaloids. acs.org The reaction tolerates a wide variety of functional groups, allowing for the construction of complex and highly functionalized piperidine rings. organic-chemistry.org Both on-resin and in-solution RCM protocols have been developed, with solid-phase synthesis offering advantages in terms of purification and automation. nih.gov However, potential side reactions, such as alkene isomerization, must be carefully managed, often through the use of additives or optimized reaction conditions. nih.govorgsyn.org

| Catalyst | Substrate | Product | Key Feature | Reference |

| Grubbs' Catalyst | Dienic amino acid derivatives | Macrocyclic peptides | Carbon-carbon bond analog of disulfide bridge | acs.org |

| Ruthenium-based | Diene with secondary allylic alcohol | Cyclic olefin | Potential for fragmentation side reactions | orgsyn.org |

| Ruthenium-based | Resin-bound dipeptide | Cyclic peptide | Suppression of desallyl side products | nih.gov |

Pyrrolidine (B122466) to Piperidine Ring Expansion Methodologies

Ring expansion reactions provide a pathway to piperidines from smaller, more readily available pyrrolidine rings. These transformations often involve the generation of a reactive intermediate that undergoes a rearrangement to form the larger ring. While less common than other methods, ring expansion can be a powerful tool for accessing specific substitution patterns.

Methodologies for the expansion of azetidinium ions to pyrrolidines, piperidines, and even larger rings have been developed. researchgate.net For instance, the reaction of 3-methylene-azetidines with α-diazo pyrazoamides, catalyzed by a chiral cobalt(II) complex, can lead to a formal nih.govnih.gov-sigmatropic rearrangement of an ammonium (B1175870) ylide, resulting in the formation of quaternary proline derivatives. researchgate.net While this example focuses on pyrrolidine synthesis, similar principles can be applied to the expansion of pyrrolidines to piperidines.

A photo-promoted ring contraction of pyridines to pyrrolidines has also been reported, demonstrating the reversible nature of these ring systems and the potential for interconversion. osaka-u.ac.jp

Intramolecular Cyclization and Hydroamination Cascades

Intramolecular cyclization reactions are a cornerstone of heterocyclic synthesis, offering a direct route to ring formation from a single molecule. mdpi.com These reactions can be initiated by various means, including the activation of functional groups with catalysts, oxidizing, or reducing agents. mdpi.com

Intramolecular hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a particularly atom-economical method for constructing nitrogen heterocycles. nih.gov Organolanthanide complexes have been shown to catalyze the intramolecular hydroamination/cyclization of amines tethered to 1,2-disubstituted alkenes, affording disubstituted piperidines with good to excellent yields and high diastereoselectivity. nih.gov

Cascade reactions, where multiple bond-forming events occur in a single operation, offer significant advantages in terms of efficiency. A gold-catalyzed cyclization of N-homopropargyl amides can generate a cyclic imidate, which upon reduction and spontaneous Ferrier rearrangement, yields piperidin-4-ols in a one-pot process. nih.gov This modular approach allows for the rapid assembly of complex piperidine structures. nih.gov

| Reaction Type | Catalyst/Reagent | Substrate | Product | Key Feature |

| Intramolecular Hydroamination | Organolanthanide complex | Amino-olefin | Disubstituted piperidine | High diastereoselectivity |

| Gold-catalyzed Cyclization/Reduction/Rearrangement | PPh3AuNTf2, Catecholborane | N-homopropargyl amide | Piperidin-4-ol | Modular {[2+3]+1} annulation |

| Palladium-catalyzed Azide Reduction Cyclization | Palladium catalyst | Aldehyde with azide | 3-hydroxypiperidine-4-carboxylic acid | One-pot reductive cyclization |

Stereoselective Installation of Substituents

The biological activity of piperidine derivatives is often highly dependent on the stereochemistry of their substituents. Therefore, methods for the stereoselective installation of functional groups onto a pre-existing piperidine ring are of great importance. rsc.org

Rhodium-catalyzed C-H insertion and cyclopropanation reactions have been utilized for the site-selective and stereoselective functionalization of piperidines. nih.gov The regioselectivity of these reactions can be controlled by the choice of catalyst and the nitrogen protecting group. For example, C-H functionalization at the C2 position is electronically favored, while functionalization at the C4 position can be achieved by sterically shielding the C2 position with a bulky catalyst and protecting group. nih.gov The C3 position, being electronically deactivated, can be functionalized indirectly through the cyclopropanation of a tetrahydropyridine (B1245486) followed by reductive ring-opening. nih.gov

A highly regio- and enantioselective rhodium-catalyzed carbometalation of a dihydropyridine with arylboronic acids provides access to 3-substituted tetrahydropyridines, which can then be reduced to the corresponding enantioenriched 3-piperidines. acs.org This three-step sequence offers a versatile route to a variety of chiral piperidines. acs.org

| Reaction Type | Catalyst | Substrate | Product | Regio/Stereoselectivity |

| C-H Insertion | Rh2(R-TCPTAD)4 | N-Boc-piperidine | C2-substituted piperidine | Catalyst and protecting group controlled |

| C-H Insertion | Rh2(S-2-Cl-5-BrTPCP)4 | N-α-oxoarylacetyl-piperidine | C4-substituted piperidine | Catalyst and protecting group controlled |

| Cyclopropanation/Ring-Opening | Rhodium catalyst | N-Boc-tetrahydropyridine | C3-substituted piperidine | Indirect approach |

| Asymmetric Carbometalation | Rhodium catalyst | Dihydropyridine, Arylboronic acid | 3-substituted tetrahydropyridine | High enantioselectivity |

Asymmetric Construction of 2,3,4-Trisubstituted Piperidines

The asymmetric synthesis of polysubstituted piperidines, particularly 2,3,4-trisubstituted derivatives, presents a significant synthetic challenge due to the need to control multiple stereocenters. Organocatalysis has emerged as a powerful tool to address this challenge, enabling the construction of these complex scaffolds with high levels of stereoselectivity.

One prominent strategy involves an organocatalytic cascade reaction commencing with an aza-Michael addition. This approach utilizes N-protected 5-aminopentenoates as the starting material. Depending on the nature of the Michael acceptor, different activation modes can be employed. For instance, α,β-unsaturated carbonyl compounds are activated through the formation of iminium ions using aminocatalysts, while unsaturated nitro compounds can be activated via hydrogen-bonding catalysis.

The cascade is initiated by an intermolecular aza-Michael addition, which is followed by a second, intramolecular conjugate addition. This sequence effectively forges the piperidine ring and establishes three new stereogenic centers. The key to the success of this methodology lies in the selection of the appropriate organocatalyst to not only accelerate the reaction but also to induce high diastereoselectivity and enantioselectivity. Diarylprolinol silyl ethers are frequently employed as catalysts in these transformations. The reaction conditions, including the choice of solvent and catalyst loading, are optimized to maximize both yield and stereochemical purity. For example, conducting the reaction in toluene (B28343) at room temperature with a catalyst loading of 5 mol% has been found to be effective.

| Catalyst Type | Activation Mode | Key Reaction Steps | Stereochemical Outcome |

| Aminocatalyst (e.g., Diarylprolinol silyl ether) | Iminium Ion Formation | 1. Aza-Michael Addition | High diastereo- and enantioselectivity |

| 2. Intramolecular Conjugate Addition | |||

| H-bonding Catalyst | H-bonding Activation | 1. Aza-Michael Addition | High diastereo- and enantioselectivity |

| 2. Intramolecular Conjugate Addition |

This table summarizes the key aspects of organocatalytic cascade reactions for the synthesis of 2,3,4-trisubstituted piperidines.

Stereocontrolled Synthesis of 2,6-Disubstituted Piperidine Alkaloids

The 2,6-disubstituted piperidine motif is a common feature in a wide array of pharmacologically active alkaloids. Consequently, numerous stereocontrolled synthetic methods have been developed to access this important structural class.

One powerful method is the iridium-catalyzed allylic cyclization. This approach allows for the synthesis of vinylpiperidine building blocks with high selectivity, which can then be elaborated into target alkaloids. The use of enantiomeric iridium catalysts enables a "configurational switch," providing access to different stereoisomers of the product from a common precursor. This strategy has been successfully applied to the total synthesis of dendrobate alkaloids.

Another effective technique for stereocontrol is N-directed hydroboration of unsaturated amine borane (B79455) complexes. In this reaction, treatment of 2-(2'-alkenyl)-piperidine boranes with an activating agent like iodine or triflic acid induces an internal hydroboration. This process exhibits high regiocontrol, even with terminal alkenes. The stereoselectivity of the hydroboration step can be effectively controlled, particularly with N-benzyl protected substrates. The regiocontrol in these reactions is attributed to steric interactions from the axial hydrogens at C-3 and C-5 of the piperidine ring, which destabilize the alternative bridged bicyclic transition state. This methodology provides a predictable route to amino alcohols that are key precursors to various piperidine alkaloids.

| Method | Catalyst/Reagent | Key Intermediate | Stereocontrol Element |

| Allylic Cyclization | Iridium Catalyst | Vinylpiperidine | Enantiomeric ligand on catalyst |

| N-Directed Hydroboration | Iodine or Triflic Acid | Unsaturated Amine Borane | Substrate control (N-substituent) |

This table outlines two distinct and effective methods for the stereocontrolled synthesis of 2,6-disubstituted piperidines.

Derivatization and Functionalization Strategies for Piperidine Intermediates

The ability to modify a pre-formed piperidine ring through functional group interconversions and modular synthetic approaches is crucial for creating diverse libraries of compounds for drug discovery and for accessing complex natural products.

Post-Cyclization Functional Group Interconversions

Once the core piperidine ring is constructed, subsequent modifications are often necessary to install the desired functionality. Post-cyclization functional group interconversions (FGIs) are a vital part of this process. These transformations allow for the conversion of one functional group into another without altering the core heterocyclic structure.

A common strategy involves the reduction of piperidinone intermediates. For example, 6-oxoamino acid derivatives can be cyclized to form piperidines, with the ketone functionality being reduced stereoselectively in a subsequent step to yield either cis or trans isomers. Hydrogenation is a frequently used reduction method, and the choice of catalyst (e.g., Pt/C) and reaction conditions can influence the diastereoselectivity of the outcome.

Other important FGIs include the manipulation of substituents introduced during the cyclization process. For instance, aza-Prins cyclizations can yield halopiperidines, where the halide serves as a versatile handle for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. Similarly, the conversion of alcohols to sulfonates (e.g., tosylates or mesylates) activates them for substitution, providing another avenue for derivatization. These strategies are fundamental for transforming a common piperidine intermediate into a variety of target molecules.

| Initial Functional Group | Reagent/Reaction | Resulting Functional Group | Purpose |

| Ketone (Piperidinone) | Hydrogenation (e.g., H₂, Pt/C) | Alcohol | Introduction of hydroxyl group, stereocenter formation |

| Halide | Nucleophilic Substitution | Various (e.g., -CN, -OR, -NR₂) | Introduction of diverse substituents |

| Alcohol | Tosylation/Mesylation | Sulfonate Ester | Activation for nucleophilic substitution |

This table showcases common post-cyclization functional group interconversions performed on piperidine rings.

Modular Synthesis Utilizing Iminium Ion Intermediates

A highly flexible and modular approach to synthesizing densely functionalized piperidines involves the use of stable cyclic iminium ions as key intermediates. chemrxiv.org This strategy allows for the sequential and controlled introduction of substituents at different positions of the piperidine ring.

The process typically begins with the synthesis of bench-stable cyclic iminium salts, which can be prepared from readily available heteroaryl amines and ketoacrylate feedstocks. chemrxiv.org These iminium ions serve as versatile electrophilic platforms. They can be readily elaborated through a variety of derivatization reactions. chemrxiv.org

For instance, nucleophiles such as cyanide, methyl, or trifluoromethyl groups can be added at the C2 position. Furthermore, the iminium salt can be tautomerized to the corresponding enamine in the presence of a base. This enamine intermediate can then react with various electrophiles, such as acyl chlorides, to introduce substituents at the C3 position. chemrxiv.org This modularity, allowing for sequential C3 and C2 functionalization, enables the construction of complex substitution patterns from a common precursor. chemrxiv.orgchemrxiv.org This method is particularly valuable for creating libraries of N-aryl piperidines for structure-activity relationship (SAR) studies in drug discovery. chemrxiv.org The key iminium species can often be generated and transformed in situ, streamlining the synthetic process into a one-pot operation. chemrxiv.org

| Position | Reactive Intermediate | Reagent Class | Example Introduced Group |

| C2 | Iminium Ion | Nucleophiles | -CN, -CH₃, -CF₃ |

| C3 | Enamine (from iminium) | Electrophiles | -C(O)Ph, -C(O)CH₃ |

This table illustrates the modular functionalization of the piperidine ring via iminium ion and enamine intermediates.

Stereochemical Characterization and Control in Piperidine Research

Determination of Absolute Configuration by Spectroscopic and Crystallographic Methods

The definitive assignment of the (2S,3R) absolute configuration of 2-Methyl-3-phenylpiperidine (B8777533) is accomplished through a combination of spectroscopic and crystallographic techniques. X-ray crystallography stands as the most unambiguous method for determining the three-dimensional structure of a crystalline compound. For instance, the hydrochloride salt of a single enantiomer of trans-2-methyl-3-phenylpiperidine was subjected to X-ray diffraction analysis, which unequivocally established the relative and absolute stereochemistry of the molecule. This technique provides precise atomic coordinates, bond lengths, and bond angles, offering a clear picture of the spatial arrangement of the substituents on the piperidine (B6355638) ring.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool. While standard NMR can confirm the relative cis or trans configuration of the substituents, the use of chiral derivatizing agents allows for the determination of the absolute configuration. By reacting the piperidine with a chiral agent of known stereochemistry, two diastereomers are formed that can be distinguished by NMR, allowing for the assignment of the unknown stereocenter.

Strategies for Achieving High Diastereoselectivity and Enantioselectivity

The synthesis of (2S,3R)-2-Methyl-3-phenylpiperidine in high purity requires precise control over the reaction to favor the formation of this specific stereoisomer over other possibilities. Both diastereoselectivity (controlling the formation of the trans isomer over the cis) and enantioselectivity (controlling the formation of the (2S,3R) enantiomer over the (2R,3S) enantiomer) are crucial.

One effective strategy involves the diastereoselective reduction of a chiral N-acyliminium ion precursor. This method has been shown to produce the trans isomer with high selectivity. Further control over enantioselectivity can be achieved through asymmetric hydrogenation using a chiral catalyst. For example, the hydrogenation of a tetrahydropyridine (B1245486) precursor using a chiral iridium catalyst has been reported to yield the desired (2S,3R) isomer with high enantiomeric excess.

Another approach utilizes a chiral auxiliary-mediated synthesis. In this method, a chiral molecule is temporarily incorporated into the starting material to direct the stereochemical outcome of the reaction. After the desired stereocenters are set, the auxiliary is removed. This strategy has been successfully employed in the synthesis of various chiral piperidines.

| Strategy | Key Features | Achieved Selectivity |

| Diastereoselective Reduction | Reduction of a chiral N-acyliminium ion. | High diastereoselectivity for the trans isomer. |

| Asymmetric Hydrogenation | Use of a chiral iridium catalyst with a tetrahydropyridine precursor. | High enantiomeric excess for the (2S,3R) isomer. |

| Chiral Auxiliary-Mediated Synthesis | Temporary incorporation of a chiral auxiliary to guide stereochemistry. | Effective for controlling the formation of specific stereoisomers. |

Advanced Analytical Techniques for Chiral Purity Assessment

Ensuring the stereochemical purity of this compound is critical. To this end, several advanced analytical techniques are employed.

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating and quantifying enantiomers. The development of a successful chiral HPLC method for this compound involves selecting an appropriate chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, is optimized to achieve baseline separation of the enantiomers. The retention times of the different stereoisomers under specific chromatographic conditions provide a reliable method for assessing the enantiomeric purity of a sample.

As mentioned earlier, X-ray diffraction provides the definitive solid-state structure and absolute configuration of this compound. In addition to its role in absolute configuration determination, NMR spectroscopy is invaluable for assessing diastereomeric purity. The proton (¹H) and carbon-¹³ (¹³C) NMR spectra of the cis and trans isomers of 2-methyl-3-phenylpiperidine will exhibit distinct chemical shifts and coupling constants, allowing for their differentiation and quantification. For instance, the coupling constant between the protons at the C2 and C3 positions can often distinguish between a cis and trans relationship.

Electron Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. Each enantiomer of a chiral compound will produce a mirror-image ECD spectrum. This makes ECD a powerful tool for confirming the absolute configuration of enantiomers in solution. By comparing the experimentally measured ECD spectrum of a sample to the theoretically calculated spectrum for the (2S,3R) configuration, one can confidently assign the absolute stereochemistry. This method is particularly useful when suitable crystals for X-ray analysis cannot be obtained.

Computational Chemistry and Molecular Modeling Studies of Piperidine Derivatives

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as a piperidine (B6355638) derivative, and its biological target, typically a protein receptor.

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method involves sampling a high number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on their binding affinity. For instance, in studies of various piperidine-containing compounds, docking is used to elucidate key binding interactions. A study on benzhydrylpiperazine δ opioid receptor agonists used docking to identify critical residues in the binding site, such as Asp128 and Tyr308, revealing that hydrogen bonds and hydrophobic interactions are major drivers of the ligand-receptor interaction. whiterose.ac.uk Similarly, docking of opioid compounds against the SARS-CoV-2 main protease revealed potential inhibitory activity, with binding energies indicating a strong interaction within the active site. nih.gov

Molecular Dynamics (MD) Simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. Following docking, an MD simulation can be run to assess the stability of the predicted binding pose and to observe conformational changes in both the ligand and the protein. mdpi.com These simulations, often run for nanoseconds or even microseconds, confirm whether the key interactions identified in docking are maintained. whiterose.ac.ukchemrxiv.org For example, MD simulations performed on dopamine (B1211576) D3 receptor (D3R) selective ligands helped to understand the mode of interaction and confirmed the stability of the ligand in the binding pocket. mdpi.com

The data generated from these simulations are critical for structure-based drug design, allowing for the rational modification of ligands to improve their binding affinity and selectivity.

Table 1: Representative Data from Molecular Docking & Dynamics Studies This table is illustrative and compiles typical data points from studies on related heterocyclic compounds.

| Computational Method | Target Receptor | Ligand Class | Key Interacting Residues (Example) | Predicted Binding Energy (kcal/mol) | Simulation Time (ns) | Key Finding |

| Molecular Docking | δ Opioid Receptor | Benzhydrylpiperazines | Asp128, Tyr308, Trp274 | - | - | Identification of key H-bond and hydrophobic interactions. whiterose.ac.uk |

| Molecular Docking | SARS-CoV-2 Mpro | Opioid Compounds | MET165, GLU166 | -11.0 | - | Potential inhibition of the main protease. nih.gov |

| Molecular Dynamics | Dopamine D3 Receptor | PCPMAs | - | - | 300 | Confirmation of ligand-receptor stability and interaction modes. mdpi.com |

| Molecular Dynamics | Generic Protein | Lipids/Drugs | - | - | 200 - 2000 | Assessment of system equilibrium and drug partitioning. chemrxiv.org |

Pharmacophore Modeling and Ligand-Based Drug Design Principles

When the three-dimensional structure of a biological target is unknown, ligand-based methods such as pharmacophore modeling become indispensable. A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity.

The process of ligand-based pharmacophore modeling involves several stages:

Training Set Selection : A set of molecules with known biological activity (both active and inactive) against the target of interest is compiled. illinois.edu

Conformational Analysis : The 3D conformations of the training set molecules are generated.

Feature Identification : Common chemical features are identified among the active molecules. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups.

Model Generation and Validation : A 3D arrangement of these features (a pharmacophore model) is generated that is shared by the active molecules but not the inactive ones. The model's predictive power is then validated using a separate test set of compounds. illinois.edunih.gov

For example, a study on small-molecule ligands for the melanocortin-3 receptor (MC3R) used parallel structure-activity relationship (SAR) studies to identify the common pharmacophore required for agonist activity. By systematically modifying different parts of the pyrrolidine (B122466) bis-cyclic guanidine (B92328) scaffold, researchers could pinpoint the essential functionalities. Such models serve as a 3D query to screen large virtual libraries for new compounds that match the pharmacophore and are therefore likely to be active.

Table 2: Common Pharmacophore Features in Drug Design

| Pharmacophore Feature | Abbreviation | Description | Example Functional Group |

| Hydrogen Bond Acceptor | HBA | A Lewis base capable of accepting a hydrogen bond. | Carbonyl oxygen, Amine nitrogen |

| Hydrogen Bond Donor | HBD | A group capable of donating a hydrogen bond. | Hydroxyl group, Amine hydrogen |

| Hydrophobic | H | A nonpolar region of the molecule. | Phenyl ring, Alkyl chain |

| Aromatic Ring | AR | A planar, cyclic, conjugated ring system. | Phenyl, Pyridyl |

| Positive Ionizable | PI | A group that is typically protonated at physiological pH. | Primary/Secondary Amine |

| Negative Ionizable | NI | A group that is typically deprotonated at physiological pH. | Carboxylic acid |

Quantitative Structure-Activity Relationship (QSAR) and CoMFA Analysis

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA), are particularly powerful.

CoMFA is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D shape and electrostatic properties. The process involves:

Alignment : A set of structurally related compounds with known activities are aligned based on a common scaffold.

Field Calculation : The steric (Lennard-Jones) and electrostatic (Coulombic) fields of each molecule are calculated on a 3D grid surrounding the aligned set.

Statistical Analysis : Partial Least Squares (PLS) regression is used to derive a mathematical equation that relates the variations in the field values to the variations in biological activity.

The resulting CoMFA model is often visualized as 3D contour maps. These maps highlight regions where certain properties are predicted to enhance or diminish activity. For example, in a CoMFA study of 2-phenylcyclopropylmethylamine (PCPMA) derivatives targeting the D3R, green contours indicated regions where bulky groups were favorable for activity, while yellow contours showed where they were unfavorable. Similarly, red contours might show where negative charge is favorable, and blue contours where positive charge is preferred.

The statistical quality of a QSAR model is assessed by parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). whiterose.ac.uk A q² value greater than 0.5 is generally considered indicative of a model with good predictive ability.

Table 3: Typical Statistical Parameters for CoMFA/QSAR Model Validation

| Parameter | Symbol | Description | Indication of a Good Model |

| Cross-validated Correlation Coefficient | q² | Measures the internal predictive ability of the model, determined by systematically leaving out samples during model generation. | q² > 0.5 |

| Non-cross-validated Correlation Coefficient | r² | Measures the goodness of fit of the model to the training set data. | Close to 1.0 |

| Standard Error of Estimate | SEE | Represents the standard deviation of the residuals, indicating the absolute error of the predictions. | Low value |

| F-statistic | F | A measure of the overall statistical significance of the regression model. | High value |

| Predictive r² (for test set) | R²pred | Measures the predictive power of the model on an external set of compounds not used in model generation. | R²pred > 0.6 |

In Silico Approaches to Predicting Stereochemical Outcomes in Reaction Pathways

The specific stereochemistry of (2S,3R)-2-Methyl-3-phenylpiperidine is a direct result of the reaction pathway used for its synthesis. Predicting and controlling this stereoselectivity is a major challenge in organic chemistry. In silico methods, particularly those based on quantum chemistry, are increasingly used to understand and predict the stereochemical outcomes of reactions.

A common route to substituted piperidines is the hydrogenation of the corresponding substituted pyridine (B92270) precursor. whiterose.ac.uknih.gov The diastereoselectivity of this reduction—that is, whether the cis or trans product is preferentially formed—depends on the reaction mechanism, the catalyst, and the steric and electronic nature of the substituents.

Density Functional Theory (DFT) is a primary computational tool for this purpose. DFT calculations can be used to model the entire reaction coordinate, including reactants, transition states, intermediates, and products.

Thermodynamic Control : By calculating the relative energies of the final cis and trans diastereomers, chemists can predict which product is more stable and will therefore predominate under thermodynamic equilibrium. In a study on the functionalization of piperidines, DFT calculations showed that the observed high diastereomer ratio corresponded directly to the calculated thermodynamic ratio of the isomers. acs.org

Kinetic Control : The stereochemical outcome is often determined by the kinetics of the reaction, i.e., the relative energy barriers of the transition states leading to different stereoisomers. By locating and calculating the energies of these transition states, researchers can predict which product will form faster. DFT modeling of aza-Henry reactions, for instance, successfully rationalized the formation of syn vs. anti products by comparing the energies of the four possible transition state models.

These computational approaches allow for the rational design of catalysts and reaction conditions to favor the formation of a desired stereoisomer, like this compound, thereby minimizing waste and improving synthetic efficiency.

Structure Activity Relationship Sar Investigations in Piperidine Derivative Research

Influence of Stereochemistry on Molecular Interactions and Binding Profiles

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, has a profound effect on the biological activity of drugs. thieme-connect.com Since biological targets like receptors and enzymes are themselves chiral, they can differentiate between stereoisomers, often leading to significant differences in binding affinity, efficacy, and selectivity. acs.org For piperidine (B6355638) derivatives, introducing chiral centers can create more rigid or conformationally defined structures that fit more precisely into the binding pocket of a protein. thieme-connect.com

The specific configuration of substituents on the piperidine ring dictates the molecule's preferred conformation and how it presents its pharmacophoric features to the target. cdnsciencepub.comacs.org For instance, in a series of phenyl piperidine derivatives developed as CCR2 antagonists, the stereochemistry of a linked cyclopentylamine (B150401) was critical. The (1S,3R)-configured compounds exhibited much higher affinity for the human CCR2 receptor than their (1R,3S) counterparts, demonstrating that a precise spatial orientation is necessary for potent interaction. nih.gov

Similarly, studies on 1,2,5-trimethyl-4-phenyl-piperidine derivatives revealed that different isomers adopt distinct chair or boat-like conformations. cdnsciencepub.com The orientation of the phenyl group (axial vs. equatorial) is determined by the stereochemistry at the methyl-substituted carbons, which in turn influences the molecule's interaction with opioid receptors. cdnsciencepub.com This highlights how subtle changes in stereochemistry can lead to significant conformational shifts, directly impacting the binding profile and subsequent biological response. The recognition that stereoisomers can be treated as distinct chemical entities by biological systems is a fundamental principle in modern drug design. acs.org

Table 1: Influence of Stereochemistry on Receptor Binding Affinity This table illustrates how different stereoisomeric configurations in piperidine-related structures can dramatically affect their binding affinity for specific biological targets.

| Compound/Series | Stereoisomer | Target | Observed Affinity/Activity | Source |

|---|---|---|---|---|

| Cyclopentylamine-linked phenyl piperidines | 1S,3R-configuration | hCCR2 | High affinity | nih.gov |

| Cyclopentylamine-linked phenyl piperidines | 1R,3S-configuration | hCCR2 | Much lower affinity than (1S,3R) | nih.gov |

| Prodine Analogs | α-isomer (axial phenyl) | Opioid Receptor | Undergoes conformational change upon protonation, indicative of strain | cdnsciencepub.com |

| Prodine Analogs | γ-isomer (equatorial phenyl) | Opioid Receptor | Prefers a stable chair conformation | cdnsciencepub.com |

Positional and Substituent Effects on Biological Activity and Selectivity

The biological activity and selectivity of piperidine derivatives can be meticulously modulated by altering the position and nature of substituents on the heterocyclic ring and its appended groups. SAR studies systematically explore these modifications to optimize a compound's therapeutic properties while minimizing off-target effects.

The position of a substituent is often critical. In the development of GLP-1 receptor agonists, moving a morpholine-1-methyl substituent from the 4-position of the piperidine ring to the 3-position resulted in a significant increase in GLP-1 potentiation, from 24% Emax to 60% Emax. thieme-connect.com Similarly, in a series of antiplasmodial 2-phenoxybenzamides, moving a piperazinyl substituent on an aniline (B41778) ring from the ortho to the para position led to a substantial increase in activity against P. falciparum. mdpi.com

The nature of the substituent also plays a key role. In SAR studies of piperidine derivatives as inhibitors of Mycobacterium tuberculosis, various substitutions were made on a phenyl ring. nih.gov While a 4-fluoro substitution resulted in lower potency, a 4-chloro substitution maintained potency comparable to the lead compound but with improved lipophilicity, a crucial property for drug development. nih.gov In the pursuit of dopamine (B1211576) receptor agonists, research showed that small alkyl substituents (methyl or ethyl) at the 2-, 3-, or 4-positions of a benzo[α]phenanthridine core resulted in high-affinity full agonists, whereas a larger phenyl substituent at the same positions was detrimental to this activity profile. psu.edu These examples underscore the fine-tuning possible through strategic substituent modification to enhance a molecule's interaction with its intended target.

Table 2: Effect of Substituent Position and Type on Biological Activity This table provides examples of how modifying substituents on the piperidine scaffold or associated rings affects biological outcomes.

| Core Scaffold | Target/Assay | Substituent Modification | Resulting Activity | Source |

|---|---|---|---|---|

| Piperidine-substituted 1,2,4-oxadiazole | GLP-1 Receptor | Morpholine-1-methyl at 4-position | Poor potentiation (Emax = 24%) | thieme-connect.com |

| Piperidine-substituted 1,2,4-oxadiazole | GLP-1 Receptor | Morpholine-1-methyl at 3-position | Increased potentiation (Emax = 60%) | thieme-connect.com |

| Piperidine-based MenA Inhibitor | M. tuberculosis MenA | 4-fluoro on phenyl ring | Reduced potency (IC50 = 33 µM) | nih.gov |

| Piperidine-based MenA Inhibitor | M. tuberculosis MenA | 4-chloro on phenyl ring | Comparable potency to lead (IC50 = 22 µM) with better cLogP | nih.gov |

| Benzo[α]phenanthridine | D1/D2 Dopamine Receptors | Methyl or Ethyl at C2, C3, or C4 | High-affinity full agonist | psu.edu |

| Benzo[α]phenanthridine | D1/D2 Dopamine Receptors | Phenyl at C2, C3, or C4 | Different pharmacological profile (not a full agonist) | psu.edu |

Design and Exploration of Diverse Piperidine Analog Libraries

Modern drug discovery heavily relies on the synthesis and screening of compound libraries to identify new lead structures. whiterose.ac.ukwhiterose.ac.uk Given the piperidine scaffold's proven success, significant effort has been dedicated to designing and exploring diverse piperidine analog libraries. enamine.netpharmaceutical-technology.com The goal is to create collections of novel, three-dimensional molecules that cover a broad chemical space, thereby increasing the probability of finding hits against a variety of biological targets. whiterose.ac.ukwhiterose.ac.uk

These libraries are designed to advantageously alter important pharmacokinetic properties. pharmaceutical-technology.com By systematically varying substituents, chemists can modulate characteristics such as lipophilicity, aqueous solubility, and metabolic stability. thieme-connect.com For example, introducing a substituent at the 2-position of a piperidine ring was shown to effectively enhance the aqueous solubility of a series of antiviral compounds. thieme-connect.com

Fragment-based drug discovery has spurred the creation of libraries of smaller, piperidine-based 3D fragments. whiterose.ac.ukwhiterose.ac.uk Traditional screening collections are often populated with flat, two-dimensional molecules, but libraries based on regio- and diastereoisomers of substituted piperidines provide more complex three-dimensional shapes. whiterose.ac.ukwhiterose.ac.uk Researchers have developed synthetic routes to access numerous cis- and trans-disubstituted piperidines, which serve as building blocks for these advanced libraries. whiterose.ac.uk Furthermore, focused libraries have been designed using pharmacophore models to target specific receptors, such as the nociceptin (B549756) (N/OFQ) receptor, leading to the rapid discovery of both potent agonists and antagonists. nih.gov

Table 3: Examples of Piperidine Scaffolds for Analog Libraries This table showcases different piperidine-based structures that have been synthesized for inclusion in drug discovery and fragment screening libraries.

| Scaffold Type | Description | Intended Use/Advantage | Source |

|---|---|---|---|

| Spirocyclic, Fused, and Bridged Piperidines | Complex, sp3-rich scaffolds designed to increase three-dimensionality. | Alter pharmacokinetic properties like lipophilicity and metabolic stability. | enamine.netpharmaceutical-technology.com |

| Regio- and Diastereoisomers of Methyl Substituted Pipecolinates | A collection of 20 distinct cis- and trans-isomers. | Provides 3D fragments for fragment-based drug discovery, moving beyond flat molecules. | whiterose.ac.ukwhiterose.ac.uk |

| N-substituted-6-(3-hydroxyphenyl)3-azabicyclo[3.1.0]hexane | Structurally rigid analogs of flexible piperidines. | Designed to lock the conformation to probe receptor-active conformations for opioid antagonists. | nih.gov |

| Pyridyl-piperazinyl-piperidines | Multi-ring structures with diverse substitution points. | Optimization of CXCR3 chemokine antagonist affinity. | nih.gov |

Preclinical in Vitro Mechanistic Studies and Receptor Interaction Profiling

Receptor Binding Affinity and Selectivity Studies

Data regarding the receptor binding affinity and selectivity of (2S,3R)-2-Methyl-3-phenylpiperidine for dopamine (B1211576) D2L, D4.2, 5-HT2A, sigma receptors, and various nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes are not available in the public domain. Comprehensive preclinical evaluations detailing the binding profile of this specific stereoisomer have not been published.

Identification of Ligand Binding Pockets

There is no available research that identifies or characterizes the specific ligand binding pockets for this compound on any protein targets. Computational modeling or structural biology studies such as X-ray crystallography or cryo-electron microscopy would be required to determine its binding site interactions.

Preclinical in Vivo Studies in Animal Models: Pharmacokinetics and Research Applications

Pharmacokinetic Characterization in Animal Models

Detailed pharmacokinetic studies specifically focused on (2S,3R)-2-methyl-3-phenylpiperidine are not extensively available in published literature. However, by examining the data for phenylpiperidine derivatives and related compounds, a general pharmacokinetic profile can be inferred. Phenylpiperidines are a class of compounds that have been widely studied for their role in anesthesia and pain medicine nih.gov.

Absorption and Distribution Profiling

For phenylpiperidine-based compounds, absorption and distribution are influenced by factors such as lipophilicity and the route of administration. For instance, fentanyl, a well-known phenylpiperidine derivative, is highly lipid-soluble, which contributes to its rapid onset of action painphysicianjournal.com. Following administration, it is widely distributed to highly vascularized tissues painphysicianjournal.com.

In studies of a radiolabeled substance P (SP) antagonist, [11C]CP-99,994, which shares a similar piperidine (B6355638) core, intravenous administration in Syrian hamsters resulted in significant accumulation in most organs. The highest concentrations were observed in the lungs and the gastrointestinal tract, a pattern consistent with the known distribution of NK1 receptors nih.gov. This suggests that derivatives of this compound likely exhibit broad tissue distribution, with potential for higher concentrations in tissues expressing their target receptors.

Table 1: Inferred General Absorption and Distribution Characteristics of this compound Derivatives in Animal Models

| Parameter | Inferred Characteristic | Rationale/Supporting Evidence |

| Absorption | Rapid absorption following systemic administration. | Based on the properties of other phenylpiperidine derivatives like fentanyl, which are quickly absorbed painphysicianjournal.com. |

| Distribution | Wide distribution to various tissues, including the central nervous system (CNS). | Derivatives have been designed for CNS penetration to target NK1 receptors nih.gov. |

| Tissue Accumulation | Potential for higher concentrations in tissues rich in target receptors (e.g., NK1 receptors in the brain, lungs, and GI tract). | Biodistribution studies of related compounds show accumulation in receptor-dense areas nih.gov. |

Metabolic Pathway Elucidation and Rate Determination

The metabolism of phenylpiperidine derivatives is primarily hepatic. The specific metabolic pathways for this compound are not documented, but general pathways for this class of compounds involve N-dealkylation and hydroxylation, mediated by cytochrome P450 (CYP) enzymes, particularly CYP3A4 nih.govpainphysicianjournal.com. For example, fentanyl is metabolized in the liver to norfentanyl painphysicianjournal.com. It is plausible that this compound would undergo similar metabolic transformations. The rate of metabolism would be a key determinant of its duration of action and potential for drug-drug interactions.

Elimination Kinetics in Animal Systems

The elimination of phenylpiperidine derivatives and their metabolites typically occurs via the kidneys and is excreted in the urine painphysicianjournal.comnih.gov. The elimination half-life can vary significantly depending on the specific chemical structure. For instance, the elimination half-life of a fentanyl buccal lozenge is approximately 7 hours painphysicianjournal.com. For other compounds, rapid and complete excretion has been observed nih.gov. Without specific studies on this compound, its precise elimination kinetics remain speculative.

Table 2: Inferred Elimination Profile of this compound Derivatives

| Parameter | Inferred Characteristic | Rationale/Supporting Evidence |

| Primary Route of Elimination | Renal excretion of metabolites. | Common pathway for phenylpiperidine-based compounds and other small molecule drugs painphysicianjournal.comnih.gov. |

| Elimination Half-Life | Variable, dependent on the final compound structure. | Different derivatives exhibit a wide range of half-lives painphysicianjournal.com. |

Development of Physiologically Based Pharmacokinetic (PB-PK) Models

Physiologically based pharmacokinetic (PBPK) modeling is a powerful tool used in drug development to predict the absorption, distribution, metabolism, and excretion (ADME) of a compound in various species, including humans. These models integrate physicochemical data with physiological information. While no specific PBPK models for this compound have been described in the literature, such models would be invaluable for predicting its pharmacokinetic profile and for guiding the development of its derivatives. PBPK models can help in understanding how factors like age, organ function, and co-administered drugs might affect the compound's behavior in the body.

Application of this compound and its Derivatives as Chemical Probes in Biological Research

This compound serves as a key building block for the synthesis of selective antagonists for the substance P (NK1) receptor wikipedia.org. Derivatives of this compound have been developed as radiolabeled ligands for positron emission tomography (PET) imaging, a powerful technique for visualizing and studying NK1 receptors in the central nervous system nih.gov. For example, [11C]CP-99,994, a derivative, has been used to study the distribution of NK1 receptors in the brain and other tissues of animal models nih.gov. These chemical probes are instrumental in understanding the role of the substance P/NK1 receptor system in various physiological and pathological processes, including pain, inflammation, and mood disorders nih.gov.

Use of Animal Models for Investigating General Biological Pathways and Receptor Interactions

Animal models are essential for characterizing the in vivo effects of new chemical entities. Given that this compound is a precursor to potent NK1 receptor antagonists, animal models relevant to the function of substance P are of primary importance. Substance P is a neuropeptide involved in a variety of biological processes, including pain transmission, neurogenic inflammation, and the regulation of mood and anxiety nih.govarizona.edu.

In vivo studies using derivatives of this compound would likely employ animal models of these conditions. For example, the efficacy of a novel NK1 antagonist derived from this intermediate could be tested in rodent models of inflammatory pain or in behavioral models of anxiety and depression. Such studies have been conducted with compounds like CP-96,345, which was shown to inhibit substance P-induced salivation in rats, a classic in vivo bioassay for NK1 antagonism nih.gov. The development of such antagonists may provide valuable tools for exploring the role of substance P in various diseases nih.gov.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.